Cyanthiwigin A

Description

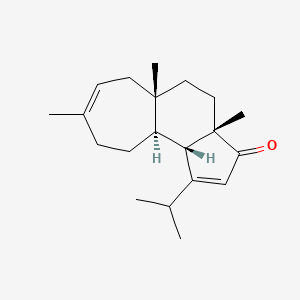

Structure

2D Structure

3D Structure

Properties

CAS No. |

150998-98-4 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(3aS,5aS,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-5,6,9,10,10a,10b-hexahydro-4H-cyclohepta[e]inden-3-one |

InChI |

InChI=1S/C20H30O/c1-13(2)15-12-17(21)20(5)11-10-19(4)9-8-14(3)6-7-16(19)18(15)20/h8,12-13,16,18H,6-7,9-11H2,1-5H3/t16-,18-,19-,20-/m1/s1 |

InChI Key |

UBFCZYCSGVNSQM-VBSBHUPXSA-N |

SMILES |

CC1=CCC2(CCC3(C(C2CC1)C(=CC3=O)C(C)C)C)C |

Isomeric SMILES |

CC1=CC[C@@]2(CC[C@]3([C@@H]([C@H]2CC1)C(=CC3=O)C(C)C)C)C |

Canonical SMILES |

CC1=CCC2(CCC3(C(C2CC1)C(=CC3=O)C(C)C)C)C |

Other CAS No. |

150998-98-4 |

Synonyms |

cyanthiwigin A |

Origin of Product |

United States |

Biosynthetic Pathways and Proposed Biogenesis of Cyanthiwigin a

Proposed Isoprenoid Pathway to the Cyanthiwigin Core

The core structure of cyanthiwigins is believed to originate from the C20 precursor, geranylgeranyl pyrophosphate (GGPP) imsc.res.in. The isoprenoid pathway begins with the assembly of isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) researchgate.net. These C5 units are sequentially condensed to form longer prenyl pyrophosphates:

DMAPP (C5) and IPP (C5) condense to form geranyl pyrophosphate (GPP, C10).

GPP (C10) then condenses with another IPP (C5) to yield farnesyl pyrophosphate (FPP, C15).

Finally, FPP (C15) combines with a fourth IPP (C5) to produce geranylgeranyl pyrophosphate (GGPP, C20).

GGPP serves as the universal precursor for all diterpenoids, including the cyanthiwigins imsc.res.in. The formation of the characteristic [5-6-7] tricyclic core of cyanthiwigins from GGPP involves a series of enzymatic cyclizations.

Mechanistic Hypotheses for Cyanthiwigin A Cyclization and Functionalization

Based on studies of related cyathane diterpenoids, a cationic cyclization cascade of geranylgeranyl pyrophosphate (GGPP) has been proposed for the formation of the cyanthiwigin core imsc.res.in. This process typically involves:

Initiation: Protonation or departure of the pyrophosphate group from GGPP to generate a carbocation.

Cyclization: Sequential cyclization reactions that form the initial rings. For cyathanes, this involves the formation of a bicyclic intermediate, followed by a Wagner-Meerwein migration that expands one of the rings and subsequent cyclization to form the third ring, leading to a tricyclic carbocation imsc.res.in.

Rearrangements: Further carbocation rearrangements, such as 1,2-hydride shifts, occur to stabilize the intermediates and set the stage for the final skeletal arrangement imsc.res.in.

Deprotonation and Functionalization: The tertiary carbocation is then quenched via deprotonation, often at a specific carbon (e.g., C2 in cyanthiwigins), to form the basic tricyclic skeleton imsc.res.in. Subsequent enzymatic oxidations and other functionalization steps introduce the diverse array of oxygenation and unsaturation patterns observed in various cyanthiwigin natural products uni-goettingen.deimsc.res.in. Radical cyclization processes have also been explored in the total synthesis of cyanthiwigins, suggesting potential mechanistic parallels in their natural biogenesis.

Challenges in Cyanthiwigin Biosynthesis Research from Marine Organisms

Research into the biosynthesis of marine natural products, including cyanthiwigins, faces significant hurdles that limit comprehensive understanding and sustainable production.

One of the primary challenges is the difficulty in culturing the marine organisms that produce these compounds imsc.res.in. Many marine microorganisms and invertebrates exhibit slow growth rates or require highly specific and often unreplicable environmental conditions found in their natural habitats imsc.res.in. Less than 1% of marine microorganisms have been successfully cultured in laboratory settings. This makes it challenging to obtain sufficient quantities of the natural product for detailed biosynthetic studies, such as isotope feeding experiments, or for large-scale production imsc.res.in. The inability to maintain these organisms in controlled environments over extended periods hinders research into their metabolic pathways imsc.res.in.

A significant complication in marine natural product biosynthesis research is the often symbiotic relationship between marine invertebrates (like sponges) and associated microorganisms imsc.res.in. It is frequently uncertain whether the invertebrate host or its symbiotic microbes are the true producers of the secondary metabolites imsc.res.in. For instance, the identification of cyanthiwigins from taxonomically diverse and unrelated species, including a bird's nest fungus and marine sponges, suggests a potential microbial origin.

Many of these symbiotic microorganisms cannot be cultivated alone in pure culture, as their growth may depend directly on the activity of their hosts. Even if axenic (pure) cultures are achieved, only a fraction of their biosynthetic genes might be expressed under laboratory conditions, leaving many "silent" gene clusters unactivated. This complexity necessitates advanced genomic and metagenomic approaches to identify biosynthetic gene clusters within microbial genomes, offering a new avenue to discover and produce marine natural products through heterologous expression in more easily culturable hosts.

Chemical Synthesis Methodologies and Total Syntheses of Cyanthiwigin a and Analogues

Strategic Approaches to the Cyanthiwigin A Tricyclic Core

The construction of the central carbocyclic framework is a primary focus in the total synthesis of cyanthiwigins. Various methodologies have been employed to assemble the signature 5-6-7 fused ring system, each with unique advantages in efficiency and stereocontrol.

The assembly of the cyathane skeleton has been approached through diverse and powerful cyclization strategies. A key challenge is the efficient and stereoselective formation of three distinct rings, often in the presence of significant steric hindrance. caltech.eduscispace.com

Several successful strategies include:

Pauson-Khand Reaction: A cobalt-mediated Pauson-Khand reaction has been developed as a key step to construct the 5-6-7 tricarbocyclic core, leading to a concise synthesis of (±)-5-epi-cyanthiwigin I. researchgate.netacs.org

[4+2] Cycloaddition/Ring-Closing Metathesis: One approach utilized a modified formal [4+2] cycloaddition to first construct a cis-hydrindanone, representing the fused A and B rings. acs.orgfigshare.com The seven-membered C ring was then appended using a subsequent ring-closing metathesis (RCM) reaction to complete the tricyclic system. acs.orgfigshare.com

Stepwise Annulation: A highly convergent strategy involves the initial formation of the central six-membered B-ring, followed by sequential annulation of the C and A rings. In a notable example, a Claisen-Dieckmann cyclization sequence was used to form a cyclohexadione precursor to the B-ring. scispace.com This was followed by the formation of the seven-membered C-ring via RCM and, finally, the closure of the five-membered A-ring using a radical cyclization. scispace.comnih.gov

A defining challenge in cyanthiwigin synthesis is the creation of the four contiguous stereocenters, especially the two all-carbon quaternary stereocenters at the C6 and C9 ring junctures, which exist in a sterically congested syn configuration. caltech.eduscispace.comnih.gov The development of methods to control these stereocenters early in the synthetic sequence is crucial for an efficient route.

The most prominent and innovative solution to this problem has been the use of a double asymmetric catalytic alkylation. nih.govcaltech.edu This powerful strategy allows for the simultaneous and stereocontrolled installation of both critical quaternary centers in a single chemical operation. capes.gov.brnih.govnih.gov By subjecting a mixture of racemic and meso diastereomers of a bis(β-ketoester) substrate to a chiral palladium catalyst, a single enantioenriched diketone product is formed with exceptional selectivity, effectively setting the cornerstone stereochemistry for the rest of the synthesis. nih.govresearchgate.net

Key Methodologies in Total Synthesis of this compound and Family Members

The successful total syntheses of this compound and its relatives have often relied on a common toolbox of powerful carbon-carbon bond-forming reactions. These key methodologies have proven indispensable for overcoming the specific challenges posed by the cyathane skeleton.

The palladium-catalyzed asymmetric allylic alkylation of ketone enolates has emerged as a cornerstone strategy in modern cyanthiwigin synthesis. caltech.edunih.gov The Stoltz group, in a landmark synthesis of (-)-cyanthiwigin F, pioneered a "double stereoablative enantioselective alkylation" to forge the two vicinal all-carbon quaternary stereocenters. capes.gov.brnih.govnih.gov

This reaction converts a complex 1:1 mixture of racemic and meso diastereomers of a bis(β-ketoester) substrate into a single desired (R,R)-diketone product in high yield and with outstanding enantiomeric excess (99% ee) and diastereoselectivity (4.4:1 dr). nih.govresearchgate.net The transformation is typically catalyzed by a palladium(0) source, such as Pd(dmdba)₂, in the presence of a chiral phosphinooxazoline (PHOX) ligand, like (S)-t-BuPHOX. nih.gov This key step establishes the most challenging stereochemical elements of the natural product's core at an early stage and in a highly efficient manner. nih.govcapes.gov.br Subsequent research has further optimized this critical step, enabling large-scale production of the tricyclic core by using lower palladium catalyst loadings. caltech.edu

| Substrate | Catalyst System | Conditions | Product | Yield | Selectivity (dr/ee) | Reference |

|---|---|---|---|---|---|---|

| Bis(β-ketoester) 36 (1:1 mixture of racemic and meso) | Pd(dmdba)₂, (S)-t-BuPHOX (43 ) | Diethyl ether, 25 °C | (R,R)-Diketone 35 | 64% | 4.4:1 dr, 99% ee | nih.gov |

| Bis(β-ketoester) 7 | Pd₂(dmdba)₃, (S)-t-BuPHOX (12 ) | Et₂O, 25 °C | Diketone 6 | 78% | 4.4:1 dr, 99% ee | researchgate.net |

| Bis(β-ketoester) 9 | [Pd(cinnamyl)Cl]₂, (S)-iPr-PHOX (L2 ) | Toluene, 25 °C | Diketone 10 | 88% | 5.5:1 dr, 98% ee | caltech.edu |

Ring-closing metathesis (RCM) is a robust and widely used method for the formation of cyclic structures, and it has been instrumental in several syntheses of the cyanthiwigin core. acs.orgfigshare.com This reaction is particularly effective for constructing the seven-membered C-ring of the [5-6-7] tricycle. caltech.edunih.gov

In various synthetic routes, a tetraolefin precursor, assembled through methods like Negishi cross-coupling, is subjected to an olefin metathesis catalyst to close the cycloheptene (B1346976) ring. caltech.edu Catalysts such as the second-generation Grubbs-Hoveyda catalyst have been successfully employed for this transformation. caltech.edunih.gov In some cases, a modified Grubbs-Hoveyda catalyst was found to provide the bicyclic product faster and in higher yield. nih.gov Furthermore, tandem RCM/cross-metathesis reactions have been developed to simultaneously close the C-ring and install further functionality in a single, efficient operation. nih.gov

| Precursor | Catalyst | Ring Formed | Key Outcome | Reference |

|---|---|---|---|---|

| Tetraolefin 33 | Modified Grubbs-Hoveyda catalyst 55 | 7-membered C-ring | Formation of bicyclic product 31 | caltech.edunih.gov |

| Enol ether 51 | Grubbs-Hoveyda Gen. II catalyst 52 | 7-membered C-ring | Successful closure of the C-ring to form bicyclic ketone 53 after workup | caltech.edunih.gov |

| Diene Precursor | Not specified | 7-membered C-ring | Used to build the tricarbocyclic ring system after initial A-B ring formation | acs.orgfigshare.com |

| Tetraolefin 33 | Not specified | 7-membered C-ring | Tandem RCM/cross-metathesis with methyl acrylate (B77674) to form bicyclic enoate 58 | caltech.edu |

Radical cyclizations provide a powerful method for forming C-C bonds, particularly for the construction of five-membered rings. In the context of cyanthiwigin synthesis, this methodology has been effectively applied to close the five-membered A-ring, thereby completing the tricyclic core. caltech.eduscispace.comnih.gov

This strategy often employs an aldehyde-olefin cyclization, based on methodology developed by Tomioka. scispace.com A bicyclic aldehyde precursor is treated with a radical initiator, such as 1,1′-azobis(cyclohexane-1-carbonitrile) (V-40), and a thiol radical propagator, like bulky tert-dodecanethiol. scispace.com This generates an acyl radical that cyclizes onto a nearby olefin. caltech.edu The reaction proceeds under thermodynamic control, affording the more stable trans-fused nih.govfigshare.com A-B ring junction, which successfully furnishes the desired cyathane tricycle as a single diastereomer. caltech.eduscispace.com

| Precursor | Reagents | Ring Formed | Key Outcome | Reference |

|---|---|---|---|---|

| Bicyclic aldehyde 57 | tert-dodecanethiol, V-40 initiator | 5-membered A-ring | Formation of tricyclic diketone 63 as a single diastereomer | scispace.com |

| Bicyclic aldehyde 15 | tert-dodecanethiol, AIBN | 5-membered A-ring | Completion of the carbocyclic core to yield tricyclic diketone 16 | nih.gov |

Diels-Alder and Related Cycloaddition Reactions for Cyanthiwigin Precursors

Cycloaddition reactions, particularly the Diels-Alder reaction, have proven to be powerful tools for the rapid assembly of the carbocyclic framework of this compound precursors. iitk.ac.in These reactions offer an efficient means to form six-membered rings with a high degree of stereocontrol, which is crucial for establishing the desired stereochemistry in the final product.

One notable application of the Diels-Alder reaction is in the synthesis of (+)-Cyanthiwigin U. In this approach, a cycloaddition between a diene and an enantiomerically pure enone was employed to generate a key bicyclic adduct with high diastereoselectivity. organic-chemistry.org This initial stereocontrol was pivotal for the subsequent transformations leading to the natural product. While enantioselective catalysts for the Diels-Alder reaction are available, their efficacy is often limited to specific substrate combinations. organic-chemistry.org For less reactive systems, the use of chiral auxiliaries remains a reliable strategy to induce asymmetry. organic-chemistry.org

Beyond the traditional Diels-Alder reaction, other cycloaddition strategies have been explored. For instance, a formal [4+3] cycloaddition has been utilized to construct the seven-membered ring present in the cyathane skeleton. sci-hub.se This strategy often involves the in situ generation of a reactive intermediate, such as an oxyallyl cation, which then undergoes cycloaddition with a diene. sci-hub.sescripps.edu Variations of this approach include the use of metal carbenes to initiate a cascade process involving a [2+1] addition followed by a Cope rearrangement to yield the formal [4+3] adduct. scripps.edu

The intramolecular Diels-Alder (IMDA) reaction has also emerged as a key strategy. Inspired by the success of internal hydrogen bonding to mediate asymmetric Diels-Alder reactions, programs have been initiated to develop new routes for the asymmetric synthesis of cyanthiwigins. morressier.com This involves the use of substrates like 3,5-dibromo-2-pyrone and its derivatives as novel 1,3-dienes. hanyang.ac.kr

Oxidative Transformations and Functional Group Interconversions in Cyanthiwigin Synthesis

The synthesis of this compound and its analogues necessitates a series of precise oxidative transformations and functional group interconversions (FGIs) to install the requisite oxygenation patterns and manipulate reactive sites. numberanalytics.com These steps are critical for advancing synthetic intermediates and for the final elaboration of the natural product's structure.

A variety of oxidative reagents have been employed to introduce key functionalities. For instance, in the synthesis of (+)-Cyanthiwigin U, an oxidative cleavage was used to convert a Diels-Alder adduct into a carboxylic acid intermediate. organic-chemistry.org Later in the same synthesis, an oxidative rearrangement of a tertiary allylic alcohol, coupled with the oxidation of a secondary allylic alcohol, was achieved to furnish a diketone. organic-chemistry.org

Other notable oxidative transformations include the use of Dess-Martin periodinane for the oxidation of a diol, which subsequently triggered an aldol (B89426) cyclization. sci-hub.se In the synthesis of (-)-Cyanthiwigin F, hydroboration followed by oxidation was used to convert a terminal olefin into an aldehyde, a crucial precursor for a subsequent radical cyclization. organic-chemistry.org The final steps of some syntheses also rely on carefully controlled oxidations, such as the use of sodium perborate (B1237305) to oxidize an intermediate to an aldehyde. vander-lingen.nl

Functional group interconversions are equally important for navigating the synthetic landscape. numberanalytics.com These transformations allow for the conversion of one functional group to another, enabling specific reactions at later stages. numberanalytics.com An example is the conversion of a ketone to a vinyl triflate, which then serves as a substrate for a Negishi cross-coupling reaction. nih.gov The conversion of alcohols to good leaving groups like sulfonate esters is another common strategy to facilitate subsequent nucleophilic substitution or elimination reactions. vanderbilt.edu

Stereoconvergent Processes and Stereoselective Transformations in Cyanthiwigin Total Synthesis

The presence of multiple stereocenters, including all-carbon quaternary centers, in this compound demands highly stereocontrolled synthetic methods. Stereoconvergent and stereoselective transformations have been instrumental in addressing this challenge, enabling the efficient construction of the desired stereoisomer from a mixture of starting materials.

A landmark achievement in this area is the total synthesis of (-)-Cyanthiwigin F, which features a double stereoablative enantioselective alkylation. nih.govresearchgate.net This powerful strategy allows for the conversion of a complex mixture of racemic and meso diastereomers of a bis(β-ketoester) into a single, highly enantioenriched product. researchgate.netcapes.gov.br The reaction proceeds through the palladium-catalyzed decarboxylative alkylation, where two stereocenters are set in a single operation with high enantiomeric excess. researchgate.net This approach is particularly noteworthy for its ability to independently form multiple stereocenters at distant positions within the molecule. researchgate.netnih.gov

Other stereoselective transformations have also been crucial. In the synthesis of the cyanthiwigin core, hydrogenation of a C-ring olefin was found to proceed with high diastereoselectivity, likely due to the steric hindrance of the substrate, favoring hydrogenation from the more accessible α-face. acs.org The stereochemical outcome of this reaction was confirmed by NOE analysis of a deuterium-labeled compound and X-ray crystallography. acs.org

The strategic use of stereoselective reductions has also been employed. For example, the selective reduction of one ketone in the presence of an enone was achieved by taking advantage of their differing reactivities. nih.gov This allowed for the controlled installation of a hydroxyl group at a specific position.

Comparison of Synthetic Efficiency and Scalability of this compound Routes

The synthesis of (+)-Cyanthiwigin U was accomplished in a concise manner, highlighting the efficiency of a two-directional tandem metathesis reaction. organic-chemistry.org This approach, starting from a Diels-Alder adduct, demonstrates a streamlined strategy for constructing the tricyclic core.

The total synthesis of (-)-Cyanthiwigin F by Stoltz and co-workers is particularly notable for its efficiency, being completed in just nine steps with seven carbon-carbon bond-forming reactions. nih.gov A key feature of this synthesis is the double catalytic enantioselective alkylation, which significantly shortens the synthetic sequence. However, the initial conditions for this reaction required low concentrations and high catalyst loadings, which posed a challenge for scalability. caltech.edu Subsequent optimization of this step, using a more readily available palladium precatalyst and lower catalyst loadings, has improved the potential for large-scale production of the cyanthiwigin core. caltech.edu

The development of scalable routes is crucial for enabling further biological studies of cyanthiwigins and their analogues. Efforts to develop more efficient and scalable syntheses often lead to the invention of new chemical methodologies. researchgate.net For example, the need for a scalable synthesis of the cyanthiwigin core prompted the development of an improved protocol for the key double enantioselective alkylation. caltech.edunsf.gov

Protective Group-Free Synthesis Strategies for this compound Analogues

The pursuit of protecting-group-free synthesis has spurred the development of novel chemical transformations that can operate in the presence of various functional groups. researchgate.net This approach not only streamlines the synthesis but also opens up new possibilities for the design of more efficient and elegant synthetic routes to complex natural products and their analogues. rsc.org

Biological Activities and Cellular/molecular Mechanisms of Cyanthiwigin a

Antimicrobial Properties of Cyanthiwigin A and Related Compounds

The broader class of cyathane natural products, which includes the cyanthiwigins, is recognized for demonstrating a diverse range of bioactive properties, including antimicrobial activity. nih.govnih.gov Specific compounds within the cyanthiwigin family have been investigated for their effects against various microbes. caltech.eduontosight.ai For instance, Cyanthiwigin F has been noted to possess antimicrobial activity against certain bacteria and fungi, positioning it as a potential lead compound for developing new antimicrobial agents. ontosight.ai While some cyanthiwigins like B, E, R, and S did not show activity when tested alone, their role in potentiating other antimicrobial agents is significant. acs.org

Synergistic Antibiotic Effects (e.g., Efflux Pump Inhibition) of Cyanthiwigin B

A noteworthy characteristic of Cyanthiwigin B is its ability to enhance the antimicrobial effects of other compounds, a phenomenon known as synergy. acs.org Research has shown that Cyanthiwigin B and its microbial metabolites significantly increase the antimicrobial activity of curcuphenol, a sesquiterpene isolated from the same marine sponge, Myrmekioderma styx. acs.org

This synergistic effect was observed against several pathogens, including Cryptococcus neoformans, Candida albicans, Staphylococcus aureus, and notably, methicillin-resistant Staphylococcus aureus (MRS). acs.org While curcuphenol alone has an IC₅₀ value of 15 μg/mL against C. neoformans and higher against the other tested microbes, mixtures with cyanthiwigin derivatives showed enhanced activity. acs.org The microbial metabolites of Cyanthiwigin B, namely Cyanthiwigin AE and Cyanthiwigin AF, were found to be more potent in this synergistic action compared to Cyanthiwigin B itself. acs.org

The mechanism behind such synergy can involve the inhibition of bacterial defense systems like efflux pumps. mdpi.comresearchgate.net Efflux pumps are proteins that expel antibiotics from the bacterial cell, conferring resistance. mdpi.comresearchgate.net Inhibitors of these pumps can restore antibiotic sensitivity. mdpi.com While the precise mechanism for Cyanthiwigin B has not been fully elucidated in the provided context, its ability to boost the efficacy of another antimicrobial agent is a key finding. acs.org

| Microbe | Curcuphenol IC₅₀ (μg/mL) | Potency of Synergy with Cyanthiwigins |

|---|---|---|

| Cryptococcus neoformans | 15 | Cyanthiwigins AE and AF are most potent, followed by B, E, and S. Cyanthiwigin R shows the least potency. All mixtures exhibited better activity than curcuphenol alone. |

| Candida albicans | >15 | |

| Staphylococcus aureus | >15 | |

| Methicillin-resistant S. aureus (MRS) | >15 |

Antineoplastic and Cytotoxic Activities of this compound Analogues

The cyathane class of natural products, which encompasses the cyanthiwigins, is known for its antineoplastic (anti-cancer) properties. nih.govnih.govresearchgate.net Various analogues within the cyanthiwigin family have demonstrated cytotoxic activity against several cancer cell lines, making them a subject of interest in oncology research. caltech.eduorganic-chemistry.org

Cytotoxicity Against Specific Cancer Cell Lines (e.g., A549, P-388, Human Primary Tumor Cells)

Specific members of the cyanthiwigin family have shown targeted cytotoxic effects against different human tumor cell lines. nih.govcaltech.edu Research has quantified the potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half.

Cyanthiwigin C has been found to be cytotoxic against A549 human lung cancer cells with an IC₅₀ of 4.0 µg/mL and P-388 human leukemia cells with an IC₅₀ of 11.2 µg/mL. nih.gov

Cyanthiwigin F has exhibited notable cytotoxicity against human primary tumor cells, with an IC₅₀ value of 3.1 µg/mL. nih.govnih.gov

These findings highlight the potential of cyanthiwigin analogues as templates for the development of new anticancer agents. nih.govcaltech.edu

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Cyanthiwigin C | A549 (Human Lung Cancer) | 4.0 |

| Cyanthiwigin C | P-388 (Human Leukemia) | 11.2 |

| Cyanthiwigin F | Human Primary Tumor Cells | 3.1 |

Neurotrophic Effects and Nerve Growth Factor (NGF) Synthesis Modulation

One of the most significant biological activities associated with the cyathane and cyanthiwigin families is their ability to stimulate the synthesis of Nerve Growth Factor (NGF). nih.govnih.govresearchgate.netcaltech.edu NGF is a crucial protein for the growth, maintenance, and survival of neurons. Compounds that can promote NGF synthesis are considered potential therapeutic agents for treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease, as well as spinal injuries. nih.govescholarship.org

Other related natural products, such as the erinacines and scabronines, also promote NGF synthesis, underscoring the therapeutic potential of this class of molecules for neuronal health. escholarship.org

Anti-inflammatory Potential of Cyanthiwigin Derivatives

The cyathane diterpenoids, including specific cyanthiwigin compounds, have been recognized for their anti-inflammatory properties. escholarship.orgontosight.aiontosight.ai Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. ekb.eg Compounds like (-)-Cyanthiwigin F have been reported to exhibit anti-inflammatory effects. ontosight.ai This activity, alongside their other biological functions, contributes to the broad therapeutic interest in the cyanthiwigin family. escholarship.orgontosight.ai

Receptor Agonism (e.g., κ-Opioid Receptor)

Members of the cyathane class of compounds have been identified as agonists for the κ-opioid receptor (KOR). nih.govnih.govresearchgate.net An agonist is a substance that binds to a receptor and activates it to produce a biological response. The κ-opioid receptor is involved in pain perception, mood, and consciousness. jst.go.jp

Erinacine E, a compound structurally related to the cyathins, has been specifically identified as a potent and highly selective κ-opioid receptor agonist. jst.go.jp It demonstrated an IC₅₀ of 0.8 μM for the κ receptor, while showing minimal affinity for the μ and δ opioid receptors (>200 μM). jst.go.jp This agonistic activity was confirmed by its ability to suppress twitch responses in rabbit vas deferens, an effect that was reversed by a selective KOR antagonist. jst.go.jp This receptor interaction may contribute to some of the other observed biological effects of the cyathane family, such as their antineoplastic and neurotrophic properties.

Antiviral Activities (e.g., Anti-HIV-1, Anti-Mycobacterium tuberculosis, Anti-Hepatitis B Virus)

While this compound is a prominent member of the cyanthiwigin family of diterpenoids, specific antiviral testing data for this particular compound is not extensively detailed in publicly available research. However, studies on closely related analogues within the same family have revealed significant antiviral and antimicrobial properties, suggesting a potential avenue for this compound's therapeutic exploration. The bioactivity of these related compounds provides critical insight into the potential capabilities of the cyanthiwigin scaffold.

Research has shown that members of the cyanthiwigin family exhibit noteworthy action against several viral and bacterial pathogens, including Human Immunodeficiency Virus (HIV-1), Mycobacterium tuberculosis, and the Hepatitis B Virus (HBV). mdpi.comchemrxiv.org

Anti-HIV-1 Activity: Cyanthiwigin B, a structurally similar diterpene isolated from the Jamaican sponge Myrmekioderma styx, has demonstrated moderate activity against HIV-1 in cell-based in vitro assays. chemrxiv.orgnih.govcaltech.edu

Anti-Mycobacterium tuberculosis Activity: The cyanthiwigin class of molecules has been identified for its inhibitory effects against Mycobacterium tuberculosis. mdpi.comacademictree.orgresearchgate.net Specifically, Cyanthiwigin C was found to inhibit the pathogen's growth. chemrxiv.org

Anti-Hepatitis B Virus (HBV) Activity: Investigations into the bioactivity of the cyanthiwigin family have also reported action against the Hepatitis B virus. mdpi.com Cyanthiwigin C, in particular, was assayed against HBV and showed inhibitory effects. chemrxiv.org

The following table summarizes the specific preclinical findings for the antiviral and antimicrobial activities of individual cyanthiwigin compounds.

| Compound | Target Organism/Virus | Reported Activity | Source |

|---|---|---|---|

| Cyanthiwigin B | Human Immunodeficiency Virus (HIV-1) | EC50 of 42.1 μM | chemrxiv.org |

| Cyanthiwigin C | Hepatitis B Virus (HBV) | EC50 of 43 μg/mL | chemrxiv.org |

| Cyanthiwigin C | Mycobacterium tuberculosis | 50% inhibition at 6.25 μg/mL | chemrxiv.org |

Interaction with Biological Targets and Cellular/Molecular Mechanisms of this compound (Preclinical Investigations)

The precise molecular targets and cellular pathways through which this compound exerts its biological effects are not yet fully elucidated. However, preclinical investigations and studies on the broader cyathane and cyanthiwigin families provide a foundational understanding of their potential mechanisms of action. The complex and unique tricyclic structure of these compounds is believed to be crucial for their interaction with biological targets. nih.govontosight.ai

The cyathane diterpenoids, the larger class to which cyanthiwigins belong, are known to possess a diverse set of biological properties, including antimicrobial and antineoplastic activity, as well as the ability to stimulate nerve growth factor (NGF) synthesis. nih.govnih.govorganic-chemistry.org One of the proposed mechanisms for members of this class is the agonism of the κ-opioid receptor. nih.govnih.gov

Furthermore, some evidence suggests a mechanism of synergistic antibiotic activity. For instance, Cyanthiwigin B was observed to enhance the antimicrobial effect of curcuphenol when the two were administered together. researchgate.net This finding has led to the hypothesis that some cyanthiwigins may function as efflux pump inhibitors (EPIs). organic-chemistry.orgmedscape.com Efflux pumps are proteins used by bacteria to expel antimicrobial agents, and their inhibition can restore or increase the effectiveness of antibiotics. mdpi.comnih.gov This mode of action, where the compound interferes with a pathogen's resistance mechanism, represents a significant area of interest in combating multidrug-resistant infections.

The unique structure of cyanthiwigins could serve as a template for designing novel enzyme inhibitors or receptor modulators. ontosight.ai The following table summarizes the range of biological activities and proposed targets for the cyanthiwigin family based on preclinical research.

| Compound Family/Member | Biological Activity / Proposed Mechanism | Potential Target/Pathway | Source |

|---|---|---|---|

| Cyathins/Cyanthiwigins | κ-opioid receptor agonism | κ-opioid receptor | nih.govnih.gov |

| Cyathins/Cyanthiwigins | Nerve Growth Factor (NGF) synthesis stimulation | Neurotrophic pathways | nih.govnih.govorganic-chemistry.org |

| Cyanthiwigin B | Synergistic antibiotic effect | Bacterial efflux pumps (proposed) | organic-chemistry.orgresearchgate.netmedscape.com |

| Cyanthiwigin F | Cytotoxicity | Human primary tumor cells | nih.gov |

Structure Activity Relationship Sar Studies and Analog Development for Cyanthiwigin a

Design and Synthesis of Cyanthiwigin A Analogues for SAR Exploration

The intricate and unique architecture of the cyanthiwigin natural products has spurred significant interest in their synthesis and derivatization to explore their biological potential. nih.gov The design and synthesis of this compound analogues are central to understanding its SAR. nih.govrsc.org A key strategy involves leveraging the existing carbon framework of the cyanthiwigin core, which is accessible through efficient synthetic routes, as a scaffold for diversification. caltech.edunsf.gov

One notable approach has been the creation of "hybrid" molecules that combine the carbocyclic skeleton of the cyanthiwigins with the oxygenation patterns of the gagunins, another class of biologically active natural products. nih.gov This strategy hypothesized that such hybrids might exhibit enhanced bioactivity. nih.gov The synthesis of these analogs often involves leveraging the functional handles present in the cyanthiwigin core, such as olefins and carbonyl groups, for the introduction of diverse functionalities. nih.govnsf.gov

For instance, the C-ring olefin has been a focal point for diversification. caltech.edu Stereoselective epoxidation of this olefin using reagents like dimethyldioxirane (B1199080) (DMDO) has been achieved with high facial selectivity, yielding a single diastereomer. nih.govnsf.gov This high stereoselectivity is attributed to the steric hindrance on one face of the molecule. caltech.edu Similarly, dihydroxylation of the C-ring olefin has been accomplished with controlled stereochemistry. nih.govnsf.gov These oxygenated intermediates can then be further modified, for example, through esterification and reduction of carbonyl groups, to generate a library of diverse analogs. nih.govnsf.gov

The development of efficient synthetic methods, such as the double enantioselective decarboxylative allylic alkylation strategy, has been crucial in providing access to the core tricycle in larger quantities, which is essential for extensive diversification studies. caltech.edu These synthetic efforts not only provide access to novel compounds for biological evaluation but also offer valuable insights into the reactivity of the complex cyanthiwigin framework. nih.gov

Late-Stage Functionalization Strategies for this compound Scaffold Diversification

Late-stage functionalization (LSF) has emerged as a powerful strategy for diversifying complex molecular scaffolds like this compound. acs.org This approach allows for the direct modification of C-H bonds in a complex molecule, providing a streamlined path to a wide range of analogs without the need for de novo synthesis. caltech.eduacs.org The tricyclic core of the cyanthiwigins, with its array of C-H bonds, serves as an excellent platform for comparative studies of various LSF methodologies. caltech.eduacs.org

The primary goal of LSF in this context is to introduce new functional groups, particularly heteroatoms like oxygen, nitrogen, and halogens, to modulate the molecule's biological properties. caltech.eduacs.org These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. oncodesign-services.com

Comparative C-H Functionalization Studies on the Cyanthiwigin Core

The cyanthiwigin core has been instrumental as a complex scaffold for the comparative analysis of different C-H functionalization reactions. caltech.eduacs.orgfigshare.com These studies aim to understand the reactivity and selectivity of various catalytic systems when applied to a structurally intricate substrate. caltech.eduacs.org The presence of multiple C-H bonds with different electronic and steric environments within the cyanthiwigin framework makes it an ideal candidate for such investigations. caltech.edu

Research in this area has explored a variety of C-H oxidation methods, including:

Allylic C-H Acetoxylation: Targeting the C-H bonds adjacent to the C-ring olefin. caltech.edufigshare.com

Tertiary C-H Hydroxylation: Introducing hydroxyl groups at sterically hindered positions. caltech.edufigshare.com

Tertiary C-H Amination and Azidation: Installing nitrogen-containing functionalities. caltech.edufigshare.com

Secondary C-H Halogenation: Introducing halogen atoms at specific secondary carbon centers. caltech.edufigshare.com

These comparative studies have highlighted the robustness and selectivity of several established C-H oxidation protocols when applied to the complex cyanthiwigin scaffold. caltech.edufigshare.com For instance, hydrogenation of the C-ring olefin was found to be necessary for certain C-H hydroxylation methods to be effective, as the alkene functionality could be a liability under some oxidative conditions. acs.org The stereoselectivity of these reactions is often influenced by the steric environment of the molecule, with reagents preferentially attacking the more accessible face. caltech.eduacs.org

These findings are significant for synthetic chemists as they provide a valuable reference for predicting the outcomes of C-H functionalization reactions on other complex molecules. acs.orgcaltech.edu

Introduction of Diverse Oxygenated Functionalities for Activity Profiling

The introduction of oxygen-containing functional groups is a key strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as solubility and polarity, which in turn can profoundly affect its biological activity. nih.gov In the context of this compound, the strategic placement of hydroxyl and ketone moieties can influence its interactions with biological targets. nih.gov

Researchers have focused on installing oxygenated functionalities onto the cyanthiwigin core to create analogs with potentially enhanced or novel biological activities. nih.govnsf.gov This has been largely inspired by the structures of the gagunin natural products, which are heavily oxygenated. nih.govnsf.gov The hypothesis is that "hybrid" molecules combining the cyanthiwigin skeleton with gagunin-like oxygenation patterns might exhibit heightened bioactivity. nih.gov

The C-ring olefin and the A- and B-ring carbonyls of the cyanthiwigin core serve as convenient handles for introducing these oxygenated groups. nih.govnsf.gov Methods employed include:

Dihydroxylation of the C-ring olefin: This has been achieved with high stereoselectivity to furnish syn-diols. nih.govnsf.gov

Epoxidation and subsequent ring-opening: This provides access to anti-diols. caltech.edu

Reduction of carbonyl groups: The A- and B-ring ketones can be reduced to hydroxyl groups, often with high facial selectivity. nih.govnsf.gov

The resulting poly-oxygenated analogs can be further diversified through esterification with various anhydrides. nih.govnsf.gov The systematic variation of these oxygenated substituents allows for a detailed exploration of the SAR, providing insights into how the location and degree of oxygenation impact biological activity. nih.gov

Microbial Biotransformation of Cyanthiwigin B for Metabolite Generation and SAR

Microbial biotransformation is a valuable tool for generating novel metabolites of natural products, which can then be assessed for their biological activity, contributing to SAR studies. hyphadiscovery.commedcraveonline.cominflibnet.ac.in This process utilizes microorganisms to carry out chemical modifications on a substrate, often leading to products that are difficult to synthesize through conventional chemical methods. inflibnet.ac.in

In the context of the cyanthiwigins, microbial transformation studies have been conducted on Cyanthiwigin B, a closely related diterpene isolated from the Jamaican sponge Myrmekioderma styx. researchgate.net Fermentation of Cyanthiwigin B with different actinomycete cultures, such as Streptomyces NRRL 5690 and Streptomyces spheroides, has yielded a series of new and known cyanthiwigin derivatives. researchgate.net

Streptomyces NRRL 5690 transformed Cyanthiwigin B into three new compounds, Cyanthiwigins AE, AF, and AG, as well as the known Cyanthiwigin R. researchgate.net Streptomyces spheroides produced Cyanthiwigins S, E, and AE. researchgate.net The isolation and characterization of these microbial metabolites significantly expand the library of cyanthiwigin analogs available for biological testing.

Interestingly, all the microbial-metabolized derivatives of Cyanthiwigin B were found to enhance the antimicrobial activity of curcuphenol, another major sesquiterpene isolated from the same sponge. researchgate.net This synergistic effect highlights the potential for discovering new bioactive compounds and understanding the complex ecological roles of these natural products through microbial transformation studies.

Computational and In Silico Approaches in Cyanthiwigin SAR Analysis

Computational, or in silico, methods are increasingly employed in drug discovery to analyze structure-activity relationships. japsonline.comnih.gov These approaches use computer simulations and mathematical algorithms to predict the biological activity of molecules based on their chemical structures, saving time and resources compared to traditional experimental methods. japsonline.com For complex natural products like this compound, in silico tools can provide valuable insights to guide the synthesis and testing of new analogs. nih.gov

The core of computational SAR analysis lies in developing models that correlate a molecule's structural features with its biological effects. japsonline.comremedypublications.com This can involve both qualitative and quantitative approaches. Qualitative SAR involves analyzing the impact of different functional groups, stereochemistry, and molecular shape on activity. japsonline.com Quantitative structure-activity relationship (QSAR) models build mathematical relationships between a molecule's physicochemical properties and its biological potency. wikipedia.orgremedypublications.com

While specific in silico studies focused exclusively on this compound are not extensively detailed in the provided search results, the general principles of these methods are highly applicable. For instance, molecular docking could be used to simulate the binding of this compound and its analogs to a specific protein target, helping to rationalize observed activities and predict the potency of new designs. remedypublications.com By analyzing the interactions between the ligands and the protein's binding site, researchers can identify key structural modifications that are likely to improve binding affinity and, consequently, biological activity. researchgate.net

These computational approaches, when used in conjunction with experimental data from synthesis and biological testing, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold. oncodesign-services.comnih.gov

Advanced Research Directions and Future Perspectives for Cyanthiwigin a

Elucidation of Detailed Molecular Mechanisms of Action for Cyanthiwigin A Bioactivities

While the broader cyanthiwigin family exhibits a range of biological properties, including antimicrobial activity, antineoplastic action, and stimulation of nerve growth factor synthesis, the specific molecular mechanisms of action for this compound and many other cyanthiwigin compounds remain an unsolved question. reddit.comresearchgate.net For instance, cyanthiwigin F has demonstrated cytotoxic activity against human primary tumor cells, with a half-maximal inhibitory concentration (IC50) of 3.1 µg mL⁻¹. researchgate.netropensci.org Similarly, cyanthiwigin C has shown cytotoxic effects against A549 human lung cancer cells (IC50 = 4.0 µg/mL) and P-388 human leukemia cells (IC50 = 11.2 µg/mL). ropensci.org

A significant challenge in fully investigating the biological activities of the entire cyanthiwigin family, including this compound, has been the limited availability of sufficient material from natural sources to conduct comprehensive biological assays. ropensci.org This scarcity underscores the critical need for robust synthetic methods to provide adequate quantities for in-depth mechanistic studies. Future research aims to precisely identify the cellular targets, signaling pathways, and downstream effects modulated by this compound. Such elucidation is crucial for understanding its therapeutic potential and for guiding rational drug design efforts.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The complex tricyclic [5-6-7] fused core skeleton and the presence of dual all-carbon quaternary stereocenters with a syn relative stereochemical relationship in cyanthiwigin molecules present significant synthetic challenges. researchgate.netropensci.org Despite their structural and biological importance, only a limited number of cyanthiwigin molecules have been accessed by total synthesis, highlighting the ongoing need for innovative methodologies. researchgate.netropensci.org

Several advanced synthetic strategies have been developed for related cyanthiwigins, which can inspire future routes to this compound:

Double Catalytic Enantioselective Alkylation: The Stoltz group pioneered a double catalytic enantioselective alkylation procedure that efficiently establishes two critical stereocenters of the cyanthiwigin framework with high selectivity and expediency. reddit.comresearchgate.netropensci.orgorganic-chemistry.org This method is particularly powerful as it can convert a complicated mixture of racemic and meso diastereomers into synthetically useful intermediates with exceptional enantiomeric excess. reddit.comresearchgate.net

Tandem Metathesis Reactions: Approaches have utilized tandem ring-closing metathesis (RCM) and cross-metathesis reactions to construct the tricyclic core. researchgate.netropensci.orgnih.gov For example, a two-directional tandem metathesis reaction was key in the total synthesis of (+)-cyanthiwigin U, forming the cyclohepta[e]indene (B15492063) core from a readily available bicyclo[2.2.2]octene. nih.gov

Radical Cyclization Processes: Aldehyde-olefin radical cyclization has been employed to rapidly assemble the tricyclic cyathane core. ropensci.org

Modified Cycloaddition and Stereospecific Additions: A modified formal [4+2] cycloaddition has been developed to construct the key cis-hydrindanone (A–B ring system), followed by stereospecific 1,4-addition and alkylation to build the tricarbocyclic ring system.

These advancements underscore the potential for developing even more concise, efficient, and stereoselective routes to this compound, facilitating its production in quantities sufficient for comprehensive study.

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical transformations, offers a promising avenue for the sustainable and stereoselective production of complex natural products like this compound and its derivatives. While direct examples for this compound are emerging, the feasibility of such approaches has been demonstrated for related structures and complex carbohydrates.

A notable example relevant to cyanthiwigins is the reported use of a chemoenzymatic olefinic intermediate as a precursor for the cyclohexene (B86901) core of cyanthiwigin U. This indicates that specific enzymatic steps could be integrated into a synthetic sequence to simplify the construction of challenging substructures within the cyanthiwigin scaffold. The application of enzymes could provide highly selective transformations, such as stereospecific cyclizations, hydroxylations, or glycosylations, which are often difficult to achieve with traditional synthetic methods.

Future research in this area will likely focus on:

Identifying Key Biosynthetic Enzymes: Deconvoluting the natural biosynthetic pathway of cyanthiwigins could reveal novel enzymes capable of catalyzing specific bond formations or functional group transformations with high efficiency and selectivity.

Enzyme Engineering: Modifying existing enzymes through directed evolution or rational design to accept non-natural substrates or to perform desired reactions on synthetic intermediates.

The development of robust chemoenzymatic routes would not only provide a more sustainable path to this compound but also enable the facile synthesis of a diverse array of derivatives, which is critical for structure-activity relationship (SAR) studies.

Exploration of this compound as a Lead Scaffold in Preclinical Drug Discovery

The inherent biological activities observed across the cyanthiwigin family, particularly their cytotoxic effects against various cancer cell lines, position this compound as a compelling lead scaffold for preclinical drug discovery. reddit.comresearchgate.netropensci.org The tricyclic cyathane core, common to these molecules, provides a structurally rigid and complex framework that can be systematically modified to optimize pharmacological properties.

The exploration of this compound as a lead scaffold involves several key research directions:

Target Identification and Validation: Given the observed cytotoxicity, a primary focus is to identify the specific biological targets (e.g., proteins, enzymes, or nucleic acids) with which this compound interacts. This involves advanced biochemical and cell-based assays.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand which functional groups and structural features are responsible for the observed biological activity. reddit.com This involves synthesizing and testing a series of this compound analogs with subtle structural variations.

Mechanism-Based Drug Design: Once the molecular mechanism is better understood, rational drug design principles can be applied to enhance potency, selectivity, and pharmacokinetic properties. This includes optimizing binding affinity to the target and minimizing off-target effects.

Preclinical Efficacy and Safety Assessment: Initial in vitro and in vivo studies will evaluate the efficacy of this compound and its optimized derivatives in relevant disease models, alongside preliminary assessments of toxicity and metabolic stability. The historical challenge of insufficient material ropensci.org highlights the importance of scalable synthesis (as discussed in Section 7.2) to support these preclinical investigations.

The unique structural features of the cyanthiwigin scaffold offer opportunities for developing novel therapeutic agents, particularly in areas like oncology, where new mechanisms of action are constantly sought.

Expanding this compound Analog Libraries through Diverted Synthesis and Scaffold Hybridization

To fully leverage the potential of this compound in drug discovery, a critical strategy involves expanding its chemical space through the generation of diverse analog libraries. This can be achieved through "diverted total synthesis" and "scaffold hybridization" approaches.

Diverted Total Synthesis (DTS): This strategy, introduced by Samuel J. Danishefsky, focuses on synthesizing analogues of a natural product or modifying a late-stage synthetic intermediate, rather than the natural product itself. The aim is to gain scientific understanding of the original natural product's biological activity or to discover new drugs that are simpler to produce. For cyanthiwigins, ample quantities of the core tricyclic intermediate, such as tricycle 6 (representing the cyanthiwigin framework), have been accessed through reoptimized synthetic routes, making it an ideal scaffold for diversification. This allows for the preparation of non-natural oxygenated cyanthiwigin analogs and exploration of the core's reactivity under various C–H oxidation conditions.

Scaffold Hybridization: This involves covalently combining different structural motifs or "privileged scaffolds" to create novel hybrid molecules with potentially enhanced or dual biological activities. For instance, researchers have explored the synthesis of non-natural cyanthiwigin–gagunin hybrids, hypothesizing that molecules possessing the cyanthiwigin core skeleton and the oxygenation pattern of the gagunins might exhibit heightened bioactivity. This strategy allows for the creation of new chemical entities that combine desirable features from multiple bioactive scaffolds, potentially leading to improved potency, selectivity, or novel mechanisms of action.

By systematically generating and screening diverse libraries of this compound analogs and hybrid structures, researchers can identify lead compounds with optimized pharmacological profiles, paving the way for the development of new therapeutic agents.

Q & A

Q. What experimental methodologies are most effective for elucidating the stereochemical complexity of Cyanthiwigin A?

To determine the absolute configuration of this compound, a combination of advanced spectroscopic techniques (e.g., NMR-based NOE/ROE analysis, Mosher ester derivatization) and X-ray crystallography is recommended. For instance, enantioselective synthesis protocols, such as catalytic asymmetric alkylation (as demonstrated in Cyanthiwigin F synthesis), can provide stereochemical benchmarks . Comparative analysis of synthetic intermediates with natural isolates is critical for validation .

Q. How can researchers design assays to evaluate the bioactivity of this compound against specific cellular targets?

Begin with in vitro cytotoxicity assays (e.g., against cancer cell lines) using dose-response curves to establish IC₅₀ values. Pair this with mechanistic studies, such as enzyme inhibition assays or protein-binding affinity measurements (e.g., surface plasmon resonance). Ensure replicates and controls to account for batch variability in natural product isolates .

Q. What strategies mitigate challenges in isolating this compound from natural sources?

Optimize extraction protocols using gradient chromatography (e.g., HPLC with chiral columns) and solvent systems tailored to Cyanthiwigin’s hydrophobicity. Metabolomic profiling of source organisms (e.g., marine sponges) can identify co-occurring compounds that interfere with isolation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Conduct a systematic review to identify variables such as differences in isolate purity, assay conditions, or cell line specificity. Use meta-analysis to quantify effect sizes and heterogeneity. For unresolved discrepancies, propose comparative studies under standardized protocols, as outlined in contradiction analysis frameworks .

Q. What advanced synthetic routes can improve enantiomeric excess in this compound analogs?

Explore dual catalytic systems (e.g., organocatalysis combined with transition-metal catalysis) to enhance stereocontrol. Computational modeling (DFT studies) can predict transition-state geometries to guide catalyst selection . Validate outcomes using chiral HPLC and circular dichroism spectroscopy .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Employ fragment-based drug design (FBDD) to systematically modify core scaffolds. Use high-throughput screening (HTS) paired with cheminformatics tools (e.g., molecular docking) to prioritize analogs. Include pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) early in the pipeline .

Q. What experimental and computational approaches resolve conflicting data on this compound’s molecular targets?

Combine CRISPR-Cas9 gene-editing (to knock out putative targets) with affinity-based proteomics (e.g., pull-down assays using biotinylated probes). Cross-validate findings with transcriptomic or phosphoproteomic datasets .

Methodological and Analytical Considerations

Q. How to design a robust experimental protocol for studying this compound’s stability under physiological conditions?

Simulate physiological pH and temperature ranges in in vitro stability assays. Use LC-MS/MS to quantify degradation products over time. Include antioxidants or serum proteins in buffers to assess stabilization effects .

Q. What criteria should guide the selection of model organisms for in vivo studies of this compound?

Prioritize organisms with conserved target pathways (e.g., zebrafish for developmental toxicity or murine models for pharmacokinetics). Justify choices using comparative genomics data and ethical guidelines .

Q. How can researchers integrate contradictory data from structural analogs into a cohesive SAR model?

Apply machine learning algorithms (e.g., random forests or neural networks) to identify nonlinear relationships between structural features and bioactivity. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and reconcile outliers .

Data and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis protocols?

Document reaction parameters (e.g., temperature, solvent purity, catalyst loading) in detail. Use open-source platforms like Zenodo to share raw spectral data and chromatograms. Cross-validate synthetic routes in independent labs .

Q. How to resolve discrepancies between computational predictions and experimental results in this compound docking studies?

Reassess force field parameters or solvation models in docking simulations. Validate with experimental techniques like isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Ethical and Literature-Based Considerations

Q. What strategies ensure comprehensive literature reviews while avoiding biases in this compound research?

Use systematic search strings (e.g., "this compound AND synthesis OR bioactivity") across multiple databases (PubMed, SciFinder). Screen for conflicts of interest (e.g., funding sources) and prioritize peer-reviewed studies indexed in primary journals .

Q. How to ethically address gaps in publicly available data on this compound’s ecological roles?

Collaborate with marine biology researchers to access field data. Adhere to Nagoya Protocol guidelines for biodiversity resource use and data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.